molecular formula C8H15NO B14338479 4-Pentylazetidin-2-one CAS No. 109742-00-9

4-Pentylazetidin-2-one

Katalognummer: B14338479
CAS-Nummer: 109742-00-9
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: GNFOZIHKTFSGST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pentylazetidin-2-one is a member of the azetidinone family, which are four-membered lactams. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a four-membered ring with a pentyl group attached to the nitrogen atom, making it a unique compound within the azetidinone class.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylazetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a β-lactam precursor can yield the desired azetidinone. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the production of large quantities of the compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Pentylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

4-Pentylazetidin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Pentylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, making it effective as an antimicrobial agent . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-Pentylazetidin-2-one can be compared with other azetidinones and related compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a valuable subject of study for developing new materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

109742-00-9

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

4-pentylazetidin-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-7-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10)

InChI-Schlüssel

GNFOZIHKTFSGST-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.